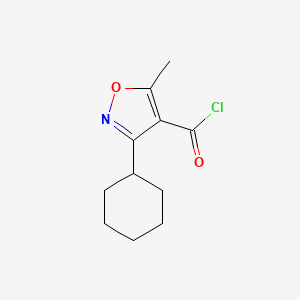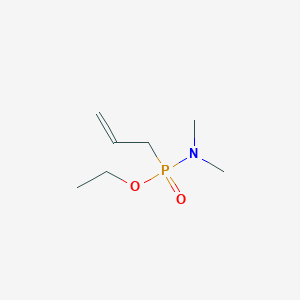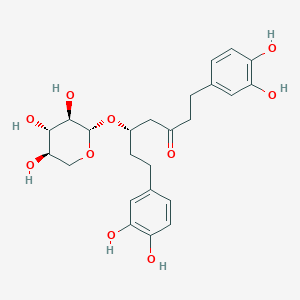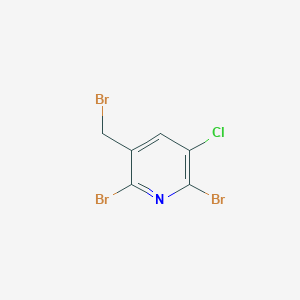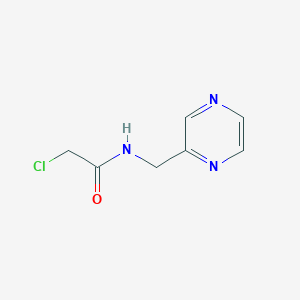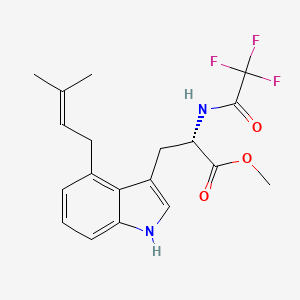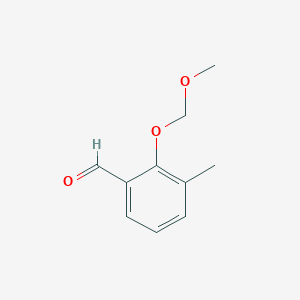
2-(Methoxymethoxy)-3-methylbenzaldehyde
Übersicht
Beschreibung
The compound “2-(Methoxymethoxy)-3-methylbenzaldehyde” is a derivative of benzaldehyde, which is an aromatic aldehyde. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, methoxy groups are often introduced into molecules through methylation of alkoxides .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), with a methoxymethoxy group, a methyl group, and an aldehyde group attached to it .Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by the presence of the aldehyde and methoxy groups. Aldehydes can undergo a variety of reactions, including oxidation and nucleophilic addition . Methoxy groups, being electron-donating, can influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it polar, and the benzene ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Photoreactions in Organic Chemistry
2-(Methoxymethoxy)-3-methylbenzaldehyde, a variant of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, has applications in organic chemistry, particularly in photoreactions. Studies show that these compounds can undergo photoreactions in dry, nonnucleophilic solvents to produce 3-alkoxy-6-methylindan-1-ones, which are of significant interest in synthetic organic chemistry due to their selectivity and high chemical yields (Plíštil et al., 2006).
Aldehyde C-H Bond Cleavage
The reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, including compounds similar to 2-(Methoxymethoxy)-3-methylbenzaldehyde, has been explored for the cleavage of the aldehyde C–H bond. This process, facilitated by a rhodium-based catalyst system, yields various 2-alkenoylphenols, showcasing the compound's potential in the field of catalytic chemistry (Kokubo et al., 1999).
Anodic Acetoxylation
Anodic acetoxylation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff bases, related to 2-(Methoxymethoxy)-3-methylbenzaldehyde, can lead to interesting products. In specific conditions, this process results in the formation of acetoxylated products, indicating the compound's utility in electrochemical reactions and organic synthesis (Ohmori et al., 1980).
Ethanol Upgrading Reactions
Studies have also shown that methylbenzaldehydes, like 2-(Methoxymethoxy)-3-methylbenzaldehyde, can be formed from ethanol upgrading reactions. These reactions involve sequential aldol condensations and dehydrocyclization, highlighting the compound's role in bioethanol conversion to valuable chemicals (Moteki et al., 2016).
Photostability Enhancement
Research has also indicated that the reduction of aldehyde groups in certain benzaldehydes leads to the formation of methoxymethyl or methyl analogues. These products, upon oxidation, show substantially increased photostability, suggesting potential applications of 2-(Methoxymethoxy)-3-methylbenzaldehyde in improving photostability of certain compounds (Arsenyev et al., 2016).
Oxidation of Primary Alcohols and Hydrocarbons
Another application is in the oxidation of primary alcohols and saturated hydrocarbons. Compounds similar to 2-(Methoxymethoxy)-3-methylbenzaldehyde, when reacted with certain ligands and molybdenum, serve as catalysts for these oxidation processes. This highlights the compound's role in catalysis and its potential in industrial applications (Ghorbanloo & Alamooti, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(methoxymethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-4-3-5-9(6-11)10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVYKFUYMHYVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethoxy)-3-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



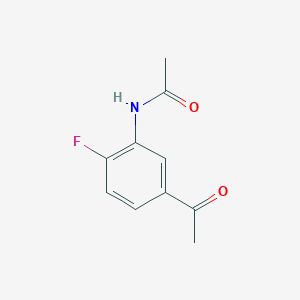
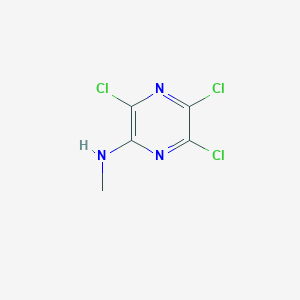

![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)
